4-methylaminosalicylic acid chemical structure and molecular weight
4-methylaminosalicylic acid chemical structure and molecular weight
An In-Depth Technical Guide to 4-Methylaminosalicylic Acid: Structure, Properties, and Synthesis
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-methylaminosalicylic acid, a derivative of salicylic acid. Due to the limited direct literature on this specific compound, this document synthesizes information from closely related and well-studied molecules, namely 4-aminosalicylic acid and 4-methylsalicylic acid, to present a scientifically grounded profile. The guide covers the chemical structure, molecular weight, predicted physicochemical properties, a proposed synthesis protocol, and potential applications. It is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel salicylic acid derivatives.
Introduction and Nomenclature
4-Methylaminosalicylic acid is an aromatic organic compound that belongs to the family of salicylic acid derivatives. Salicylic acid and its analogues are a cornerstone in pharmacology, with applications ranging from anti-inflammatory agents to antibacterial therapies.[1][2] The nomenclature "4-methylaminosalicylic acid" specifies a salicylic acid (2-hydroxybenzoic acid) core with a methylamino (-NHCH₃) group at the fourth position of the benzene ring.
It is crucial to distinguish 4-methylaminosalicylic acid from its isomer, methyl 4-aminosalicylate. The former has a methyl group attached to the nitrogen of the amino group, while the latter is an ester with a methyl group attached to the carboxylate. This distinction is critical as it significantly impacts the molecule's chemical properties and biological activity. While there is a scarcity of direct research on 4-methylaminosalicylic acid, its structural similarity to 4-aminosalicylic acid, an important antitubercular drug, and 4-methylsalicylic acid, a versatile synthetic intermediate, suggests it may possess unique and valuable properties.[3][4]
Chemical Structure and Physicochemical Properties
The chemical structure of 4-methylaminosalicylic acid is fundamental to its reactivity and interaction with biological systems. The presence of a carboxylic acid, a hydroxyl group, and a secondary amine introduces a range of chemical functionalities.
Molecular Formula: C₈H₉NO₃
Molecular Weight: 167.16 g/mol
The predicted physicochemical properties of 4-methylaminosalicylic acid, based on its structure and data from analogous compounds, are summarized in the table below.
| Property | Predicted Value/Information | Reference/Basis for Prediction |
| IUPAC Name | 2-hydroxy-4-(methylamino)benzoic acid | Standard chemical nomenclature |
| Appearance | Likely a white to off-white crystalline solid | Based on 4-aminosalicylic acid and 4-methylsalicylic acid[3][5] |
| Melting Point (°C) | Estimated in the range of 140-160 | 4-aminosalicylic acid melts around 150°C[4] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents and dilute acids and bases | Based on the properties of 4-aminosalicylic acid[6] |
| pKa | Expected to have multiple pKa values due to the carboxylic acid, phenol, and amino groups | General properties of the functional groups |
Synthesis and Purification
A plausible and efficient route for the synthesis of 4-methylaminosalicylic acid is the N-methylation of 4-aminosalicylic acid. This method offers a direct pathway to the target molecule from a readily available starting material.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for 4-methylaminosalicylic acid.
Detailed Experimental Protocol
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 mole equivalent of 4-aminosalicylic acid in a suitable polar aprotic solvent such as acetone.
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Addition of Base: Add 1.5 mole equivalents of a mild base, such as potassium carbonate (K₂CO₃), to the solution. The base acts as a proton scavenger.
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Addition of Methylating Agent: Slowly add 1.1 mole equivalents of a methylating agent, for example, dimethyl sulfate or methyl iodide, to the reaction mixture. This step should be performed in a well-ventilated fume hood due to the toxicity of the methylating agents.
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Reaction: Heat the mixture to reflux and maintain the temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization from an appropriate solvent system, such as ethanol-water, to yield pure 4-methylaminosalicylic acid.
Analytical Characterization
To confirm the identity and purity of the synthesized 4-methylaminosalicylic acid, a combination of spectroscopic techniques should be employed.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the methyl group protons of the methylamino group, and the exchangeable protons of the hydroxyl and carboxylic acid groups.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each carbon atom in the molecule, including the aromatic carbons, the carboxyl carbon, and the methyl carbon.
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the N-H stretch of the secondary amine, and the C=O stretch of the carboxylic acid.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 4-methylaminosalicylic acid (167.16 g/mol ).
Potential Applications and Biological Activity
While specific studies on 4-methylaminosalicylic acid are lacking, its structural features suggest several areas of potential therapeutic interest.
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Antimicrobial Activity: 4-Aminosalicylic acid is a well-established antitubercular agent.[4] The N-methylation may alter its antimicrobial spectrum or potency. Derivatives of salicylic acid have also been investigated for their antifungal properties.[7]
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Anti-inflammatory Properties: Salicylic acid and its derivatives are renowned for their anti-inflammatory effects.[1][2] The introduction of a methylamino group could modulate this activity.
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Enzyme Inhibition: 4-Methylsalicylic acid is known to inhibit medium-chain acyl-CoA synthetase.[8] It is plausible that 4-methylaminosalicylic acid could exhibit inhibitory activity against various enzymes.
Further research is necessary to elucidate the specific biological activities and therapeutic potential of 4-methylaminosalicylic acid.
Conclusion
4-Methylaminosalicylic acid represents an intriguing yet underexplored derivative of salicylic acid. This guide provides a foundational understanding of its chemical structure, predicted properties, and a viable synthetic route. By leveraging the extensive knowledge of related compounds, researchers can embark on a systematic investigation of this molecule's potential in drug discovery and development. The methodologies and data presented herein offer a starting point for the synthesis, characterization, and biological evaluation of 4-methylaminosalicylic acid.
References
Sources
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- 2. 10th.bcnp-sbq.com [10th.bcnp-sbq.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Aminosalicylic acid - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. 4-Aminosalicylic Acid | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. selleckchem.com [selleckchem.com]
